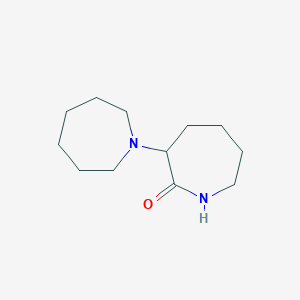
5-bromo-N-(2,3-dihydro-1H-inden-1-yl)-N-methylthiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-(2,3-dihydro-1H-inden-1-yl)-N-methylthiophene-2-carboxamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique structure and properties, which make it an important tool for investigating various biological and biochemical processes.
Wirkmechanismus
The mechanism of action of 5-bromo-N-(2,3-dihydro-1H-inden-1-yl)-N-methylthiophene-2-carboxamide is complex and not fully understood. However, it is known that this compound interacts with various proteins and enzymes in the body, which can affect cellular signaling pathways and gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it is believed that this compound may have a number of potential applications in the treatment of various diseases and conditions, including cancer, neurodegenerative disorders, and inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-bromo-N-(2,3-dihydro-1H-inden-1-yl)-N-methylthiophene-2-carboxamide in lab experiments is its unique structure and properties, which make it an important tool for investigating various biological and biochemical processes. However, the synthesis process for this compound is complex and requires specialized expertise and equipment, which can limit its availability for some researchers.
Zukünftige Richtungen
There are many potential future directions for research involving 5-bromo-N-(2,3-dihydro-1H-inden-1-yl)-N-methylthiophene-2-carboxamide. Some possible areas of focus include:
1. Investigating the potential therapeutic applications of this compound in the treatment of various diseases and conditions.
2. Studying the mechanism of action of this compound in greater detail to gain a better understanding of its effects on cellular signaling pathways and gene expression.
3. Developing new synthesis methods for this compound that are more efficient and cost-effective.
4. Exploring the use of this compound as a tool for investigating the structure and function of various proteins and enzymes in the body.
5. Investigating the potential use of this compound in combination with other compounds to enhance its therapeutic effects and reduce potential side effects.
In conclusion, this compound is a chemical compound that has significant potential for scientific research. Its unique structure and properties make it an important tool for investigating various biological and biochemical processes, and there are many potential future directions for research involving this compound.
Synthesemethoden
The synthesis of 5-bromo-N-(2,3-dihydro-1H-inden-1-yl)-N-methylthiophene-2-carboxamide involves a multi-step process that requires specialized equipment and expertise. The first step involves the preparation of the starting materials, which are then subjected to a series of chemical reactions to produce the final product. The synthesis process is complex and requires careful attention to detail to ensure that the final product is of high purity and quality.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-(2,3-dihydro-1H-inden-1-yl)-N-methylthiophene-2-carboxamide has been used extensively in scientific research for a variety of applications. One of the most common uses of this compound is in the study of biological and biochemical processes, including the effects of various compounds on cellular signaling pathways and gene expression.
Eigenschaften
IUPAC Name |
5-bromo-N-(2,3-dihydro-1H-inden-1-yl)-N-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNOS/c1-17(15(18)13-8-9-14(16)19-13)12-7-6-10-4-2-3-5-11(10)12/h2-5,8-9,12H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODMSQTIOQJXZDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC2=CC=CC=C12)C(=O)C3=CC=C(S3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

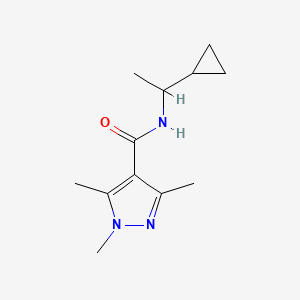
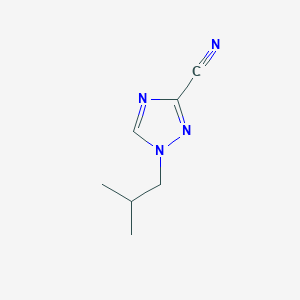
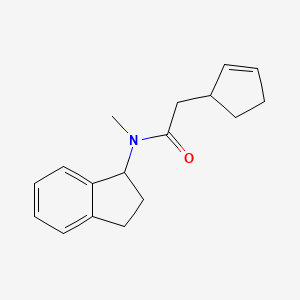
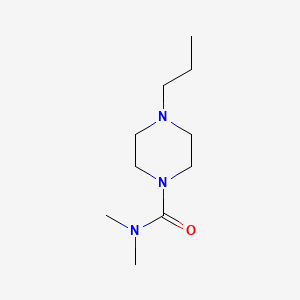
![8-(5-Bromopyridine-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7516882.png)

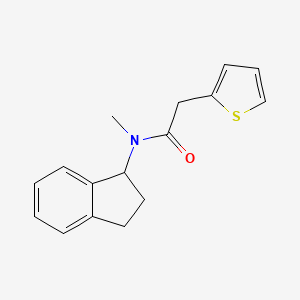

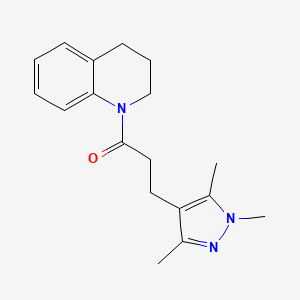
![N-[3-(1-naphthalen-1-ylethylcarbamoyl)phenyl]oxolane-2-carboxamide](/img/structure/B7516921.png)
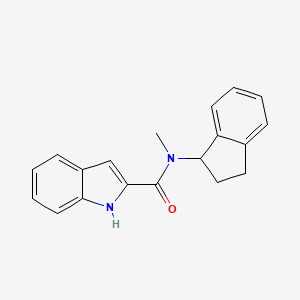
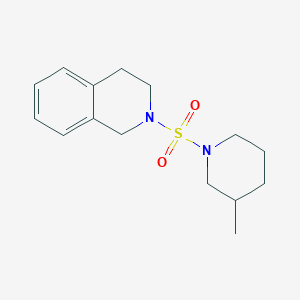
![3-[2-(dimethylamino)ethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B7516945.png)
